molecular formula C11H8F3N3O2 B2676519 3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1240579-25-2

3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No.: B2676519
CAS No.: 1240579-25-2
M. Wt: 271.199
InChI Key: RTYWICWZQZXSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a chemical compound offered for research use only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use. This compound belongs to the pyrazole class of heterocyclic aromatic organic compounds, which are five-membered rings with two adjacent nitrogen atoms. Pyrazole derivatives are recognized as potent medicinal scaffolds and are the subject of extensive research due to their wide spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antifungal, antitumor, and antiviral properties, making them valuable templates in agrochemical and pharmaceutical development . The molecular structure of this compound incorporates both a nitro group and a trifluoromethyl group. The trifluoromethyl group is a common pharmacophore in modern drug design, known to enhance a molecule's lipophilicity, metabolic stability, and overall bioavailability, which can lead to improved biological activity . While the specific research applications and detailed mechanism of action for this compound are not fully delineated here, researchers are encouraged to consult the primary scientific literature for its potential uses. Its structural features make it a candidate for use in various early-discovery research programs, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry.

Properties

IUPAC Name

3-nitro-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYWICWZQZXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between diphenyldiazomethane and (E)-3,3,3-trichloro-1-nitroprop-1-ene . This reaction is conducted at room temperature and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include amino-substituted pyrazoles and other functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is explored for its potential as a lead compound in drug discovery due to its diverse biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). The compound's structure suggests it may inhibit cell proliferation, making it a candidate for further therapeutic development.
  • Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial strains, showcasing potential as an antimicrobial agent.

Biochemistry

The biological activity of this compound can be linked to its interaction with molecular targets:

  • Enzyme Inhibition : Similar pyrazole derivatives have demonstrated the ability to inhibit critical enzymes like Factor Xa, indicating potential anticoagulant properties.
  • Antioxidant Activity : The compound exhibits significant antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound highlights:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing potency.
  • Nitro Group : Influences electron density on the pyrazole ring, affecting reactivity with target enzymes.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Pyrazole Substituents (Positions) Key Functional Groups Molecular Formula Molar Mass (g/mol)
3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole (Target) 3-NO₂, 1-(4-CF₃-benzyl) Nitro, trifluoromethyl, benzyl C₁₂H₁₀F₃N₃O₂ 309.23*
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole 3-(4-F-C₆H₄), 1-(CF₃-propenyl), 5-F Fluoroaryl, trifluoropropenyl C₁₇H₁₀F₅N₂ 348.28
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1-(4-MeO-C₆H₄), 3-CF₃, 5-(3,4,5-MeO-C₆H₂) Methoxy, trifluoromethyl C₂₀H₁₉F₃N₂O₄ 408.37
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole 4-NO₂, 1-(ethyl-linked 3-CF₃-pyrazole) Nitro, trifluoromethyl, ethyl linker C₉H₈F₃N₅O₂ 275.19

*Calculated based on formula C₁₂H₁₀F₃N₃O₂.

Key Observations:
  • Nitro Group Positioning : The target compound’s nitro group at position 3 contrasts with the 4-nitro substitution in , which may alter electronic distribution and reactivity. Nitro at position 3 could enhance intramolecular charge transfer, affecting binding in biological systems.
  • Trifluoromethyl Placement : Unlike , where CF₃ is at position 3, the target compound’s CF₃ is part of a benzyl group, increasing steric bulk and lipophilicity.
  • Linker Flexibility : The ethyl linker in introduces conformational flexibility, whereas the rigid benzyl group in the target compound may restrict rotational freedom, influencing target selectivity.

Challenges and Opportunities

  • Synthetic Complexity : Introducing both nitro and CF₃-benzyl groups may require multi-step protocols with moderate yields, contrasting with one-step photoredox methods in .
  • Toxicity Risks : Nitro groups can form reactive metabolites, necessitating SAR studies to optimize safety profiles.

Biological Activity

3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 271.20 g/mol
  • CAS Number : Not specified in the sources, but related compounds can be referenced for structural similarities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Similar pyrazole derivatives have been shown to inhibit critical enzymes such as Factor Xa, which plays a significant role in the coagulation cascade, indicating potential anticoagulant properties .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities, which help in mitigating oxidative stress within biological systems .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • HCT-116 (Colorectal Carcinoma)
    • HEP2 (Epidermoid Carcinoma)

In vitro studies have shown that such compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further development in cancer therapeutics .

Antiplatelet Activity

The structural framework of this compound suggests potential antiplatelet effects. Similar compounds have been reported to inhibit platelet aggregation significantly, outperforming standard antiplatelet drugs like aspirin by several folds in potency .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
3-Phenyl-1H-isochromen-1-one analoguesAntioxidant & AntiplateletDisplayed antioxidant activity 7-fold greater than ascorbic acid; effective against AA-induced platelet aggregation.
DPC423 (related pyrazole)AnticoagulantHighly potent and selective Factor Xa inhibitor; chosen for clinical development due to favorable pharmacokinetic properties.
Novel aminophosphonates based on pyrazoleAnticancerExhibited significant cytotoxicity against colorectal carcinoma and epidermoid carcinoma cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through SAR studies:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to increased potency against specific biological targets.
  • Nitro Group : The nitro substituent is known to influence electron density on the pyrazole ring, potentially affecting its reactivity and interaction with target enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. Key steps include:

  • Reacting nitro-substituted pyrazole precursors (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) with trifluoromethyl-containing alkynes in a THF/water solvent system (1:1) at 50°C for 16 hours .
  • Use of catalytic CuSO₄ and sodium ascorbate to accelerate the reaction and minimize side products.
  • Purification via flash column chromatography (e.g., cyclohexane/ethyl acetate gradient) to achieve >95% purity .
    • Yield Optimization : Adjusting stoichiometry (1.2:1 alkyne:azide ratio), maintaining inert atmosphere, and optimizing reaction time (monitored via TLC) can improve yields to ~60–84% .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.3–7.6 ppm (aromatic protons), δ 5.9–6.0 ppm (pyrazole C-H), and δ 2.4–2.5 ppm (methyl groups) confirm substituent positions .
  • ¹³C NMR : Signals for nitro (δ ~145–150 ppm) and trifluoromethyl (δ ~120–125 ppm) groups are diagnostic .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion [M]⁺ (e.g., m/z 244.0704 for C₁₀H₈N₆O₂) .
    • Infrared (IR) Spectroscopy : Absorbances at ~2122 cm⁻¹ (azide stretch) and ~1510 cm⁻¹ (nitro group) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity?

  • Mechanistic Insight :

  • The nitro group is electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilic substitution at the 4-position.
  • The trifluoromethyl group increases lipophilicity and stabilizes intermediates via inductive effects, as shown in density functional theory (DFT) studies .
    • Experimental Validation : Competitive reactions with electrophiles (e.g., bromine) under varying conditions (acidic vs. basic) reveal regioselectivity patterns. Kinetic studies using UV-Vis spectroscopy track reaction progress .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Software (e.g., AutoDock Vina) models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the nitro group with catalytic residues and the trifluoromethyl moiety in hydrophobic pockets .
    • Molecular Dynamics (MD) Simulations :
  • Simulations in explicit solvent (e.g., water/ethanol) assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. How can discrepancies in reported biological activity data be resolved?

  • Data Contradiction Analysis :

  • Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) may explain divergent IC₅₀ values .
  • Validate via orthogonal assays: Confirm enzyme inhibition (e.g., fluorometric) with radioactive ligand displacement or surface plasmon resonance (SPR) .
    • Statistical Tools : Use ANOVA or Bayesian meta-analysis to harmonize data from multiple studies .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Crystallization Protocols :

  • Slow vapor diffusion (e.g., ether into dichloromethane) promotes single-crystal growth.
  • SHELX software refines structures, resolving disorder in the trifluoromethyl group .
    • Troubleshooting : Additive screening (e.g., 5% DMSO) disrupts aggregation, improving crystal quality .

Q. How to design structure-activity relationship (SAR) studies for agrochemical applications?

  • SAR Workflow :

  • Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or methylsulfonyl groups).
  • Test herbicidal activity in Arabidopsis models under controlled light/temperature conditions.
  • Correlate logP (HPLC-derived) with bioactivity to optimize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.